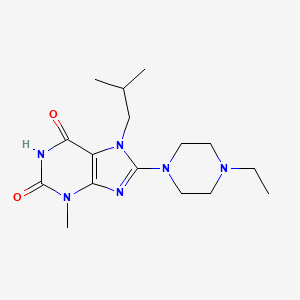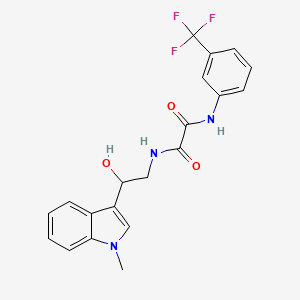![molecular formula C18H27ClN2O2 B2814404 tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1286274-17-6](/img/structure/B2814404.png)
tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the molecular formula C18H27ClN2O2 . It is also known by its CAS RN® 1286274-17-6 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate” is based on its molecular formula C18H27ClN2O2 . The compound has a molecular weight of 338.87 .Scientific Research Applications
Synthesis Methodologies
A novel synthesis approach for p38 MAP kinase inhibitors, potentially beneficial for treating rheumatoid arthritis and psoriasis, involved key steps such as a tandem Heck-lactamization, and a highly chemoselective Grignard addition utilizing N-tert-butyl-4-chloro-piperidine as a precursor. This synthesis supports large-scale drug development programs (Chung et al., 2006).
Intermediate Production for Drug Development
The efficient and practical asymmetric synthesis of a useful intermediate for nociceptin antagonists was developed, showcasing the application in large-scale operations and providing a pathway to produce enantiomerically pure compounds significant for drug synthesis (Jona et al., 2009).
Structural Studies
Structural studies have been crucial in understanding the chemical and physical properties of related compounds. For instance, X-ray studies revealed the preferred enol form of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its axial orientation of the isobutyl side chain, important for further chemical modifications and drug design applications (Didierjean et al., 2004).
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQOKFIQYULQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-2-azaspiro[3.3]heptan-1-one](/img/structure/B2814324.png)
![4-amino-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2814325.png)


![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one](/img/structure/B2814331.png)


![1-Oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B2814334.png)
![2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2814337.png)


![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B2814342.png)
![3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2814344.png)